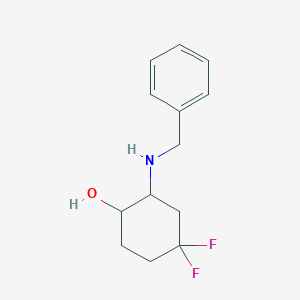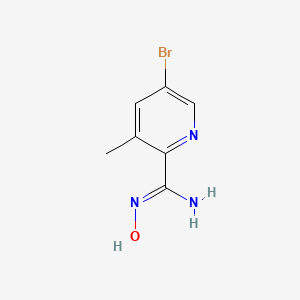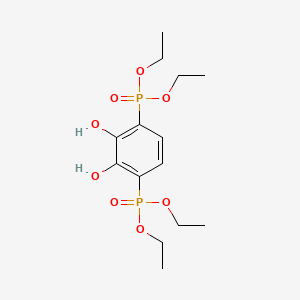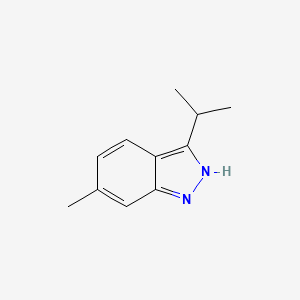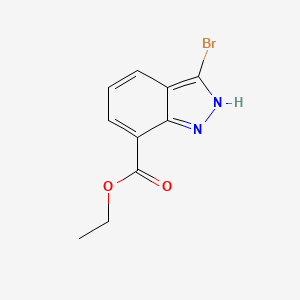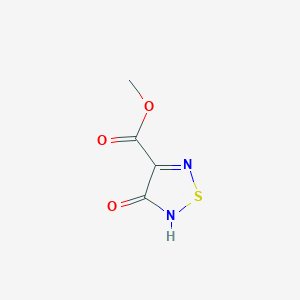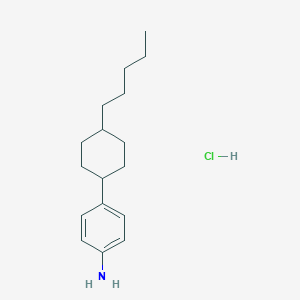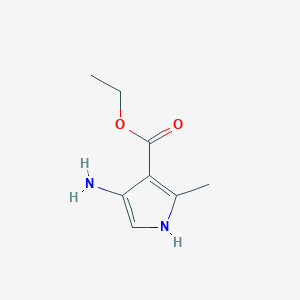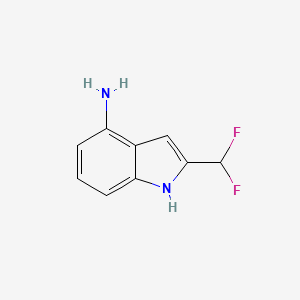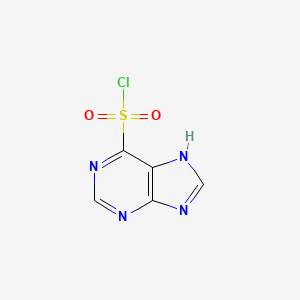![molecular formula C10H10N4O3 B15246937 [4,4'-Bipyrimidine]-2,2',6(1H,1'H,3H)-trione, 5,5'-dimethyl- CAS No. 20545-68-0](/img/structure/B15246937.png)
[4,4'-Bipyrimidine]-2,2',6(1H,1'H,3H)-trione, 5,5'-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione, 5,5’-dimethyl- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two pyrimidine rings connected by a central trione group, with methyl groups attached at specific positions. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione, 5,5’-dimethyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output. The choice of raw materials, reaction conditions, and purification processes are critical factors in the industrial production of this compound.
化学反応の分析
Types of Reactions
[4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione, 5,5’-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce various reduced forms. Substitution reactions typically result in derivatives with different functional groups attached to the pyrimidine rings.
科学的研究の応用
Chemistry
In chemistry, [4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione, 5,5’-dimethyl- is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound may be studied for its interactions with biomolecules. Researchers investigate its potential as a ligand for binding to proteins or nucleic acids, exploring its role in biochemical pathways and cellular processes.
Medicine
In medicine, [4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione, 5,5’-dimethyl- is explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as cancer treatment and antimicrobial therapy.
Industry
Industrially, this compound is used in the development of advanced materials. Its chemical properties make it suitable for applications in coatings, adhesives, and electronic materials, where stability and performance are critical.
作用機序
The mechanism of action of [4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione, 5,5’-dimethyl- involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. For example, the compound may bind to enzymes, altering their activity and affecting metabolic processes. Understanding these mechanisms is crucial for developing its applications in medicine and biology.
類似化合物との比較
Similar Compounds
Similar compounds include other bipyrimidine derivatives and trione-containing molecules. Examples are:
- [4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione
- 5,5’-Dimethyl-2,2’-bipyrimidine
Uniqueness
What sets [4,4’-Bipyrimidine]-2,2’,6(1H,1’H,3H)-trione, 5,5’-dimethyl- apart is its specific substitution pattern and the presence of the trione group. These features confer unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific applications.
特性
CAS番号 |
20545-68-0 |
|---|---|
分子式 |
C10H10N4O3 |
分子量 |
234.21 g/mol |
IUPAC名 |
5-methyl-6-(5-methyl-2-oxo-1H-pyrimidin-6-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10N4O3/c1-4-3-11-9(16)12-6(4)7-5(2)8(15)14-10(17)13-7/h3H,1-2H3,(H,11,12,16)(H2,13,14,15,17) |
InChIキー |
IGTSGPZXQJVUAM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=O)N=C1)C2=C(C(=O)NC(=O)N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Diphenyl-4H-4lambda~4~-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazol-4-one](/img/structure/B15246857.png)
